REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]1[C:6]([C:13]([NH2:15])=[O:14])=[N:7][CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][O:11][C:9]1[CH:8]=[N:7][C:6]2[C:13](=[O:14])[NH:15][CH:3]=[CH:4][C:5]=2[CH:10]=1
|
Name
|
|
Quantity
|
6.74 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=NC=C(C1)OC)C(=O)N)OC
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Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.534 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
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20 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of ca. 15 mL
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with heptanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=2C(NC=CC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.7 mmol | |
AMOUNT: MASS | 4.53 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |